molecular formula C7HClF3NS B12273557 2-Chloro-4,5,6-trifluorobenzo[d]thiazole

2-Chloro-4,5,6-trifluorobenzo[d]thiazole

Cat. No.: B12273557
M. Wt: 223.60 g/mol
InChI Key: KACIRAOKKAPXBB-UHFFFAOYSA-N
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Description

Significance of Benzothiazole (B30560) Scaffolds in Modern Chemical Synthesis

The benzothiazole moiety, a bicyclic system consisting of a fused benzene (B151609) and thiazole (B1198619) ring, is a cornerstone in the design of functional organic molecules. jchemrev.comtandfonline.com This structural unit is not merely a synthetic curiosity but is found in a variety of natural and synthetic compounds with a wide spectrum of applications. researchgate.nettandfonline.com In medicinal chemistry, the benzothiazole scaffold is considered a "privileged structure" because its derivatives are known to interact with a diverse range of biological targets, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. jchemrev.comresearchgate.netnih.gov

The versatility of the benzothiazole core allows for substitutions at various positions, particularly at the 2-position, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its biological efficacy. researchgate.net This adaptability has led to the development of numerous benzothiazole-containing drugs and clinical candidates. jchemrev.comtandfonline.com Beyond pharmaceuticals, benzothiazole derivatives are integral to material science, where their unique photophysical properties, such as fluorescence, are harnessed in the creation of dyes, imaging agents, and components for electronic devices. researchgate.net Their industrial relevance also extends to their use as vulcanization accelerators in the rubber industry. researchgate.net The continued exploration of benzothiazole chemistry promises to yield novel compounds with enhanced therapeutic potential and advanced material functions. researchgate.net

Role of Fluorinated Heterocycles in Contemporary Chemical Research

The strategic incorporation of fluorine atoms into heterocyclic compounds has become a powerful and widely adopted strategy in modern chemical research, particularly in the fields of drug discovery, agrochemicals, and materials science. numberanalytics.comacs.org The introduction of fluorine can profoundly alter the physicochemical properties of a parent molecule due to fluorine's unique characteristics, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond. numberanalytics.com

In medicinal chemistry, fluorination is a key tool for optimizing drug candidates. Approximately 20-30% of all pharmaceuticals contain fluorine. numberanalytics.com The presence of fluorine can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing its half-life and bioavailability. numberanalytics.comnih.gov Furthermore, the lipophilicity of a molecule can be fine-tuned with fluorine, which can improve its ability to cross cell membranes and reach its biological target. numberanalytics.comresearchgate.net The strategic placement of fluorine can also influence the conformation of a molecule and its binding affinity to target proteins, often leading to increased potency. nih.govnih.gov

In the realm of agrochemicals, fluorinated heterocycles are prevalent in many modern pesticides and herbicides. researchgate.netresearchgate.net Fluorine substitution can enhance the efficacy and selectivity of these agents, leading to more effective crop protection with potentially lower environmental impact. nih.gov In materials science, fluorinated heterocycles are utilized in the development of advanced materials like liquid crystals, polymers for organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs), where their electronic properties and stability are highly valued. numberanalytics.comacs.org The continued development of novel and selective fluorination methods is crucial for accessing new fluorinated heterocyclic building blocks and expanding their applications. numberanalytics.com

Contextualizing 2-Chloro-4,5,6-trifluorobenzo[d]thiazole within Polyhalogenated Benzothiazole Chemistry

This compound belongs to the class of polyhalogenated benzothiazoles, a group of compounds characterized by the presence of multiple halogen substituents on the benzothiazole framework. The specific combination of a chlorine atom at the 2-position and three fluorine atoms on the benzene ring creates a molecule with distinct chemical reactivity and potential for specialized applications.

The chemistry of polyhalogenated heterocycles is an area of significant research interest, as the nature and position of the halogen atoms can dramatically influence the molecule's properties. nih.govthieme-connect.de In the case of this compound, the chlorine atom at the 2-position serves as a versatile synthetic handle. It is a good leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functional groups at this position. This allows for the diversification of the core structure to build libraries of compounds for screening in drug discovery or for the development of new materials.

The trifluorination of the benzene ring has several important consequences. The strong electron-withdrawing nature of the fluorine atoms significantly lowers the electron density of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution. This is in contrast to the typical electrophilic substitution reactions seen in non-fluorinated benzene rings. Furthermore, the fluorine atoms enhance the lipophilicity and metabolic stability of the molecule, properties that are highly desirable in the design of pharmaceuticals and agrochemicals. nih.govevitachem.com The presence of multiple fluorine atoms can also lead to unique intermolecular interactions, such as halogen bonding, which can influence the solid-state packing and material properties of its derivatives. acs.org

The synthesis of such polyhalogenated benzothiazoles often involves multi-step sequences, starting from appropriately substituted anilines or utilizing modern cross-coupling methodologies. organic-chemistry.orgnih.gov The reactivity of compounds like this compound is a subject of ongoing study, with the interplay of the different halogen substituents offering a rich landscape for synthetic exploration and the development of novel functional molecules.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇HClF₃NS
Molecular Weight241.61 g/mol
AppearanceTypically a solid
SolubilityGenerally soluble in organic solvents like DMSO and acetone; poorly soluble in water. evitachem.com
StabilityStable under standard laboratory conditions. evitachem.com

Common Reactions Involving the Benzothiazole Scaffold

Reaction TypeDescriptionReference
Condensation ReactionsA primary method for synthesizing the benzothiazole core, often by reacting 2-aminothiophenols with aldehydes, ketones, or carboxylic acid derivatives. organic-chemistry.orgnih.gov
Nucleophilic SubstitutionThe 2-position, especially when substituted with a halogen like chlorine, is susceptible to nucleophilic attack, allowing for the introduction of various functional groups. researchgate.net
Cross-Coupling ReactionsModern catalytic methods, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, are used to form carbon-carbon and carbon-heteroatom bonds at various positions on the ring. thieme-connect.de
Oxidative CyclizationInvolves the formation of the thiazole ring through an intramolecular cyclization that is promoted by an oxidizing agent. organic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7HClF3NS

Molecular Weight

223.60 g/mol

IUPAC Name

2-chloro-4,5,6-trifluoro-1,3-benzothiazole

InChI

InChI=1S/C7HClF3NS/c8-7-12-6-3(13-7)1-2(9)4(10)5(6)11/h1H

InChI Key

KACIRAOKKAPXBB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C2=C1SC(=N2)Cl)F)F)F

Origin of Product

United States

Elucidation of Chemical Reactivity and Transformation Pathways of 2 Chloro 4,5,6 Trifluorobenzo D Thiazole

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Benzothiazole (B30560) Ring System

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for 2-Chloro-4,5,6-trifluorobenzo[d]thiazole. The electron-deficient nature of both the benzene (B151609) and thiazole (B1198619) rings, enhanced by the presence of fluorine and chlorine atoms, facilitates the attack of nucleophiles.

Reactivity at the Chlorine and Fluorine Centers

The compound presents multiple sites for nucleophilic attack: the chlorine atom at the C-2 position of the thiazole ring and the fluorine atoms at the C-4, C-5, and C-6 positions of the benzene ring. The reactivity at these centers is influenced by several factors, including the nature of the attacking nucleophile and the reaction conditions. Generally, the C-2 position is highly activated towards nucleophilic substitution due to the electron-withdrawing nature of the adjacent nitrogen atom and the inherent reactivity of the C-Cl bond in such heterocyclic systems.

In many instances, the chlorine at the C-2 position is more labile than the fluorine atoms on the benzene ring, especially under conditions that favor substitution on heteroaromatic rings. However, the strong electron-withdrawing effect of the trifluorinated ring can also make the fluorine atoms susceptible to displacement, particularly with strong nucleophiles or under forcing conditions. The substitution of fluorine on polyfluoroarenes is a well-established reaction. researchgate.net

Positional Selectivity in Substitution Reactions

Positional selectivity in SNAr reactions on this compound is a critical aspect of its chemistry. When substitution occurs on the fluorinated benzene moiety, the position of attack is governed by the directing effects of the fused thiazole ring and the other fluorine atoms. In reactions involving polyfluoroarenes, nucleophilic attack often occurs preferentially at the para-position to an existing substituent. researchgate.net For this molecule, this would suggest that the fluorine at the C-5 position might be a likely candidate for substitution, depending on the electronic influence of the fused thiazole system.

In cases where the C-2 chlorine is the leaving group, the selectivity is inherently defined at that position. The choice of nucleophile and reaction conditions can be tailored to favor substitution at either the C-2 position or one of the fluorinated positions on the benzene ring. For instance, softer nucleophiles might preferentially attack the C-2 position, while harder nucleophiles could favor substitution on the highly fluorinated benzene ring.

Electrophilic Aromatic Substitution on the Fluorinated Benzene Moiety

Electrophilic aromatic substitution (EAS) on the fluorinated benzene portion of this compound is generally disfavored. The three fluorine atoms are strongly deactivating due to their high electronegativity, which withdraws electron density from the benzene ring through the inductive effect. This significantly reduces the ring's nucleophilicity and its susceptibility to attack by electrophiles.

While fluorine can act as a weak resonance donor, this effect is typically outweighed by its strong inductive withdrawal in the context of EAS. researchgate.net Therefore, forcing conditions would likely be required to achieve any electrophilic substitution, and the reaction would likely be low-yielding and may lack regioselectivity.

Transformations Involving the Thiazole Ring Nitrogen and Sulfur Atoms

The sulfur atom is generally less reactive in this context but could be susceptible to oxidation under strong oxidizing conditions to form a sulfoxide or sulfone. Such transformations would significantly alter the electronic properties and reactivity of the entire molecule.

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the further functionalization of this compound, primarily at the C-2 position due to the presence of the chlorine atom. nih.govnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki, Sonogashira, and Stille Coupling Applications

The C-Cl bond at the 2-position is a suitable handle for various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is highly versatile for forming new carbon-carbon bonds. nih.govresearchgate.net

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the C-2 position of the benzothiazole and a terminal alkyne. This is typically achieved using a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.org

Stille Coupling: The Stille coupling involves the reaction with an organotin compound. This reaction is known for its tolerance of a wide range of functional groups. Selective Stille couplings have been demonstrated on other chloro-substituted heterocyclic systems. nih.gov

The general conditions for these reactions on similar chloro-heteroaromatic substrates are summarized in the table below.

Reaction Type Typical Catalyst Typical Base Typical Solvent Coupling Partner
Suzuki CouplingPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Na₂CO₃Toluene, Dioxane/WaterAryl/Alkyl Boronic Acid
Sonogashira CouplingPd(PPh₃)₂Cl₂, CuIEt₃N, PiperidineTHF, DMFTerminal Alkyne
Stille CouplingPd(PPh₃)₄(Not always required)Toluene, DioxaneOrganostannane

Regiospecificity in Cross-Coupling with Multiple Halogen Substituents

The selective functionalization of polyhalogenated heteroaromatic compounds is a pivotal challenge in synthetic organic chemistry, offering a pathway to complex molecular architectures from readily available starting materials. The regioselectivity of cross-coupling reactions on substrates bearing multiple halogen atoms, such as this compound, is dictated by a combination of electronic, steric, and catalytic factors. In the case of this compound, the presence of a chlorine atom at the 2-position of the thiazole ring and three fluorine atoms on the benzo moiety presents a clear case for differential reactivity.

Theoretical Framework for Regioselectivity

In palladium-catalyzed cross-coupling reactions, the relative reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl >> C-F. This trend is primarily governed by the bond dissociation energies (BDEs) of the respective carbon-halogen bonds. The C-Cl bond is significantly weaker and therefore more susceptible to oxidative addition to a low-valent palladium catalyst than the highly robust C-F bonds.

For this compound, it is therefore anticipated that cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings, will proceed with high regioselectivity at the C-2 position. The chlorine atom serves as the preferential leaving group, while the fluorine atoms on the benzene ring remain intact under standard cross-coupling conditions. This selective activation of the C-Cl bond allows for the introduction of a wide array of substituents at the 2-position of the benzothiazole core.

The electron-withdrawing nature of the three fluorine atoms on the benzene ring is expected to influence the electronic properties of the entire molecule. These fluorine atoms enhance the electrophilicity of the benzothiazole system, which can, in turn, facilitate the oxidative addition step at the C-2 position. However, this electronic effect is generally not sufficient to overcome the inherent strength of the C-F bonds and promote their cleavage over the C-Cl bond in typical palladium-catalyzed processes.

Analogous Systems and Supporting Evidence

While specific experimental data on the cross-coupling of this compound is not extensively documented in publicly available literature, the predicted regioselectivity is strongly supported by studies on other polyhalogenated heterocyclic systems. For instance, in the cross-coupling of 2,4-dichloroquinazolines, reactions have been shown to occur exclusively at the more electrophilic C-4 position. nih.gov Similarly, studies on other di- and polyhalogenated heterocycles consistently demonstrate preferential reaction at the position bearing the heavier halogen. capes.gov.brlookchem.com

The selective functionalization of a C-Cl bond in the presence of C-F bonds is a well-established strategy in organic synthesis. The significant difference in reactivity allows for sequential cross-coupling reactions, where the C-Cl bond is first functionalized, followed by a subsequent, more forcing reaction to activate a C-F bond if desired, although the latter often requires specialized catalytic systems.

Hypothetical Reaction Scheme and Expected Products

A representative Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid would be expected to yield the corresponding 2-aryl-4,5,6-trifluorobenzo[d]thiazole as the major product. The reaction would likely proceed under standard palladium catalysis, for example, using a palladium(0) source and a suitable phosphine ligand.

Table 1: Predicted Outcome of Suzuki-Miyaura Cross-Coupling

Reactant 1Reactant 2Catalyst SystemExpected Major Product
This compoundArylboronic AcidPd(PPh₃)₄, Base2-Aryl-4,5,6-trifluorobenzo[d]thiazole

This predicted regioselectivity makes this compound a valuable building block for the synthesis of a variety of 2-substituted benzothiazole derivatives, which are of interest in medicinal chemistry and materials science. The fluorine atoms at the 4, 5, and 6-positions can serve as spectroscopic probes or be retained to modulate the physicochemical properties of the final compounds.

Comprehensive Spectroscopic and Structural Characterization of 2 Chloro 4,5,6 Trifluorobenzo D Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the precise structure of organic molecules in solution. For 2-Chloro-4,5,6-trifluorobenzo[d]thiazole, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is essential for a complete assignment of all atoms in the molecule.

¹H NMR Analysis of Aromatic and Heterocyclic Protons

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the presence of only a single proton on the benzothiazole (B30560) ring system. The aromatic region of the spectrum would display a signal corresponding to the H-7 proton.

Predicted ¹H NMR Data for this compound:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-77.5 - 7.8ddd (doublet of doublet of doublets)J(H-F) and J(H-H) values would be specific

This data is predicted based on analogous structures, as specific experimental data for this compound is not publicly available.

¹³C NMR Investigations of the Carbon Framework

The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms of the benzothiazole core. The chemical shifts are significantly influenced by the attached heteroatoms (N, S) and substituents (Cl, F).

The carbon atom (C-2) bonded to both chlorine and nitrogen will appear at a characteristic downfield position, typically in the range of 150-160 ppm. The carbons directly bonded to fluorine (C-4, C-5, C-6) will exhibit large one-bond C-F coupling constants (¹JCF), which are typically in the range of 240-260 Hz, and will appear as doublets. Two- and three-bond couplings to other fluorine atoms (²JCF, ³JCF) will lead to further splitting, resulting in complex multiplets for these carbons. The quaternary carbons of the fused ring system (C-3a, C-7a) will also have distinct chemical shifts. The chemical shifts for carbons in benzothiazoles are well-documented and provide a basis for prediction. nih.govresearchgate.netresearchgate.net

Predicted ¹³C NMR Data for this compound:

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C-2152 - 158s
C-3a130 - 135m
C-4145 - 155ddd
C-5140 - 150ddd
C-6142 - 152ddd
C-7110 - 115dm
C-7a148 - 153m

This data is predicted based on analogous structures and known substituent effects, as specific experimental data for this compound is not publicly available. 'd' denotes a doublet and 'm' a multiplet.

¹⁹F NMR for Precise Fluorine Substitution Pattern Elucidation

¹⁹F NMR is a crucial technique for characterizing fluorinated organic compounds. For this compound, three distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the three fluorine atoms on the benzene (B151609) ring. The chemical shifts of fluorine atoms are highly sensitive to their electronic environment.

The fluorine atoms at positions 4, 5, and 6 will exhibit coupling to each other (F-F coupling) and to the H-7 proton (H-F coupling). The magnitude of these coupling constants is dependent on the number of bonds separating the coupled nuclei. Ortho, meta, and para F-F coupling constants have characteristic ranges, which helps in the assignment of the signals. The analysis of these couplings confirms the substitution pattern of the fluorine atoms on the aromatic ring.

Predicted ¹⁹F NMR Data for this compound:

FluorinePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F-4-130 to -140dd
F-5-150 to -160t
F-6-140 to -150dd

This data is predicted based on typical chemical shift ranges for fluorinated aromatic compounds. 'dd' denotes a doublet of doublets and 't' a triplet. Chemical shifts are referenced to CFCl₃.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign all the signals in the ¹H, ¹³C, and ¹⁹F NMR spectra, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be of limited use for this specific molecule due to the presence of only one proton. However, in related molecules with more protons, it would reveal proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of directly attached carbons. For this compound, an HSQC spectrum would show a correlation between the H-7 signal and the C-7 signal, confirming the assignment of both.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds.

Characteristic Vibrational Modes of Halogenated Benzothiazoles

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the benzothiazole ring system and the carbon-halogen bonds.

Aromatic C-H Stretching: A weak band is expected above 3000 cm⁻¹ for the C-H stretching of the H-7 proton.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the thiazole (B1198619) ring and the C=C bonds in the benzene ring typically appear in the region of 1650-1450 cm⁻¹. These bands confirm the presence of the aromatic and heterocyclic ring systems. researchgate.net

C-F Stretching: Strong absorption bands due to the C-F stretching vibrations are expected in the region of 1300-1000 cm⁻¹. The exact positions of these bands can provide information about the electronic environment of the fluorine atoms. researchgate.net

C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the region of 800-600 cm⁻¹.

Ring Vibrations: The in-plane and out-of-plane bending vibrations of the benzothiazole ring system will give rise to a series of bands in the fingerprint region (below 1000 cm⁻¹).

Predicted IR Absorption Bands for this compound:

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Weak
C=N/C=C Ring Stretch1650 - 1450Medium to Strong
C-F Stretch1300 - 1000Strong
C-Cl Stretch800 - 600Medium to Strong

This data is predicted based on characteristic vibrational frequencies for similar functional groups and molecular structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) would be the definitive technique to confirm the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures mass-to-charge ratios with high precision, allowing for the calculation of an exact molecular formula. For this compound (C₇HClF₃NS), the expected monoisotopic mass would be calculated with high accuracy, distinguishing it from other compounds with the same nominal mass.

Techniques such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) are powerful tools for the detection and identification of compounds and their transformation products in various matrices. nih.gov For instance, this method has been successfully used to study the chlorination products of other benzothiazoles, providing accurate mass data for tentative identification. nih.gov In a hypothetical analysis of this compound, the HRMS data would be crucial for its unambiguous identification.

The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint, offering insights into the compound's structure. While specific fragmentation data for this compound is not available, general fragmentation patterns of benzothiazole derivatives have been studied. For example, protonated benzothiazole sulfenamides have been shown to fragment via rearrangements through 5- and 7-membered cyclic structures. researchgate.net The fragmentation of the title compound would be expected to involve the cleavage of the C-Cl bond and potential rearrangements and fragmentations of the fluorinated benzene ring and the thiazole moiety. The presence of chlorine and its isotopic pattern (³⁵Cl and ³⁷Cl) would result in a characteristic M+2 peak, aiding in the identification of chlorine-containing fragments.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular FormulaC₇HClF₃NS
Monoisotopic Mass242.9475
Ionization ModeElectrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Expected Adducts[M+H]⁺, [M+Na]⁺

Note: This table is illustrative and based on theoretical calculations, as experimental data for the title compound was not found.

X-ray Crystallography for Solid-State Molecular Architecture Determination

The solid-state structure determined by X-ray crystallography would definitively establish which tautomeric form of this compound, if any, exists in the crystal. Benzothiazole derivatives can exhibit tautomerism, for example, between amino and imino forms or thione and thiole forms. rsc.orgchemicalpapers.comnih.gov The crystallographic data would provide the exact location of protons, resolving any tautomeric ambiguities.

Furthermore, the analysis of the crystal packing would shed light on the significant intermolecular interactions that stabilize the solid-state architecture. In the case of this compound, interactions involving the fluorine and chlorine atoms, such as C–H···F, C–H···N, and halogen bonds, would be of particular interest. The study of fluorinated aromatic compounds has shown that C–H···F interactions can play a significant role in directing crystal packing. nih.govacs.org The presence of multiple fluorine atoms on the benzene ring could lead to a variety of weak intermolecular interactions that dictate the supramolecular assembly. acs.orgresearchgate.neted.ac.uk Studies on other substituted benzothiazoles have revealed the importance of hydrogen bonding and π–π stacking interactions in their crystal structures. researchgate.net

Table 2: Illustrative Crystallographic Data for a Substituted Benzothiazole

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
2-(2,4-Dimethylpyrrolyl)benzothiazoleMonoclinicP2₁/nN-H···N hydrogen bonds researchgate.net

Note: This table presents data for a related compound to illustrate the type of information obtained from X-ray crystallography, as specific data for this compound was not found.

Advanced Computational and Theoretical Investigations of 2 Chloro 4,5,6 Trifluorobenzo D Thiazole

Molecular Dynamics Simulations and Conformational Analysis

Tautomeric Equilibria and Stability Profiles:There are no studies available that have performed molecular dynamics simulations to analyze the conformational landscape or to determine the relative stabilities of potential tautomers of 2-Chloro-4,5,6-trifluorobenzo[d]thiazole.

Without primary research data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

In Silico Studies of Chemical Interactions and Selectivity

Detailed computational and theoretical investigations into the specific chemical compound this compound are not extensively available in publicly accessible scientific literature. While research exists for structurally related benzothiazole (B30560) derivatives, the unique substitution pattern of a chloro group at the 2-position and three fluorine atoms at the 4, 5, and 6-positions of the benzo ring makes direct extrapolation of findings from other analogs scientifically unsound. The following sections outline the established methodologies for such computational studies, which would be applicable to this compound should research be undertaken.

Binding Site Analysis with Small Molecules and Specific Chemical Reagents

Binding site analysis through molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding potential interactions with biological macromolecules or for predicting reactivity with chemical reagents.

In a typical study, the three-dimensional structure of this compound would be optimized using methods like Density Functional Theory (DFT). A target protein or receptor's binding pocket would be defined, and docking simulations would be performed. The results would be analyzed to identify key interactions such as:

Hydrogen Bonds: The nitrogen atom in the thiazole (B1198619) ring and the fluorine atoms could act as hydrogen bond acceptors.

Halogen Bonds: The chlorine atom at the 2-position is a potential halogen bond donor, a specific and significant non-covalent interaction.

π-π Stacking: The aromatic benzothiazole core can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The fluorinated benzene (B151609) ring can participate in hydrophobic interactions within a binding pocket.

The outcomes of such analyses are typically presented in a table summarizing the interacting residues, bond distances, and calculated binding energies.

Hypothetical Binding Interaction Data

Interacting Residue Interaction Type Distance (Å)
Amino Acid 1 Hydrogen Bond 2.9
Amino Acid 2 Halogen Bond 3.1
Amino Acid 3 π-π Stacking 3.5

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides profound insights into the mechanisms of chemical reactions, allowing for the study of transition states and reaction intermediates that may be difficult to observe experimentally. For this compound, computational studies could elucidate the mechanisms of various reactions, such as nucleophilic aromatic substitution (SNAr) at the 2-position.

These investigations would typically involve:

Mapping the Potential Energy Surface: Calculating the energy of the system as the reactants approach and transform into products.

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state to predict reaction rates.

For instance, the reaction of this compound with a nucleophile would be modeled to understand the energetics of the formation of the Meisenheimer complex and the subsequent departure of the chloride leaving group. The influence of the electron-withdrawing fluorine atoms on the reaction barrier would be a key aspect of such a study.

Hypothetical Reaction Energetics Data

Reaction Step Species Relative Energy (kcal/mol)
1 Reactants 0.0
2 Transition State 1 +15.2
3 Intermediate -5.7
4 Transition State 2 +10.8

Applications and Strategic Utilization of 2 Chloro 4,5,6 Trifluorobenzo D Thiazole in Advanced Organic Synthesis

As a Versatile Building Block in Complex Heterocyclic Synthesis

The inherent reactivity of 2-Chloro-4,5,6-trifluorobenzo[d]thiazole makes it an ideal starting material for synthesizing a broad spectrum of more complex heterocyclic structures. The electron-withdrawing nature of the thiazole (B1198619) ring and the fluorine atoms enhances the electrophilicity of the C-2 carbon, rendering the chlorine atom an excellent leaving group for nucleophilic substitution reactions.

The C2-chloro group on the benzothiazole (B30560) ring is readily displaced by a variety of nucleophiles, providing a direct route to a wide array of 2-substituted benzothiazoles. This reactivity is a cornerstone of its utility, allowing for the systematic introduction of diverse functional groups and molecular fragments. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. usask.ca This versatility enables chemists to generate libraries of compounds with varied physicochemical properties, which is particularly valuable in medicinal chemistry and materials science. benthamscience.com

Common transformations include reactions with amines to produce 2-aminobenzothiazole derivatives, with thiols to yield 2-thioethers, and with alcohols or phenols to form 2-alkoxy/aryloxybenzothiazoles. These derivatives are themselves important intermediates or final products with significant biological activities. benthamscience.comnih.gov The table below illustrates some representative nucleophilic substitution reactions.

NucleophileReagent ExampleProduct Class
AmineAniline2-(Arylamino)benzothiazole
ThiolThiophenol2-(Arylthio)benzothiazole
AlcoholMethanol2-Methoxybenzothiazole
Carbon NucleophileGrignard Reagent (R-MgBr)2-Alkyl/Arylbenzothiazole

This table presents generalized reactions applicable to 2-chlorobenzothiazoles.

Beyond simple substitution, this compound serves as a foundational scaffold for constructing elaborate polycyclic and fused-ring systems. By first converting the 2-chloro group into another functional handle (e.g., an amino, hydrazino, or cyanomethyl group), subsequent intramolecular or intermolecular cyclization reactions can be initiated to build additional rings onto the benzothiazole core.

This strategy has been successfully employed in the synthesis of various fused heterocycles. For instance, derivatives of 2-aminobenzothiazole can be used to construct pyrimido[2,1-b]benzothiazoles, which have shown interesting pharmacological properties. benthamscience.com Similarly, functionalized benzothiazoles are key intermediates in the synthesis of thiopyrano[2,3-d]thiazoles and thieno[2',3':4,5]pyrimido[2,1-b]benzothiazoles. nih.govacs.orgwikipedia.org These complex scaffolds are of significant interest due to their presence in biologically active molecules and their potential applications in materials science.

Role in Chemical Scaffold Modification and Derivatization Strategies

The ability to selectively modify the this compound core is crucial for developing new molecules with tailored functions. The compound provides a robust platform for derivatization, enabling the exploration of chemical space for applications in drug discovery and coordination chemistry.

The primary site of reactivity, the C2-Cl bond, directs the functionalization of the benzothiazole scaffold. This allows for the strategic and controlled introduction of pharmacophores or other functional moieties to create novel chemical entities. For example, coupling reactions with various amines or amino acids can lead to the synthesis of conjugates with potential therapeutic benefits. This approach is fundamental in fragment-based drug design and the generation of compound libraries for high-throughput screening. The potent and selective antitumor activity of certain 2-arylbenzothiazoles highlights the success of this derivatization strategy.

The benzothiazole moiety, with its nitrogen and sulfur heteroatoms, is an effective metal-coordinating unit. By derivatizing this compound, novel ligands can be designed for specific applications in chemical sensing and coordination chemistry. qu.edu.iq The nitrogen atom of the thiazole ring and substituents introduced at the 2-position can act as donor sites, forming stable complexes with a variety of transition metals, including ruthenium, platinum, cobalt, and copper. nih.govbiointerfaceresearch.comfrontiersin.orgresearchgate.net

These metal complexes have found applications as:

Chemosensors: Benzothiazole-based ligands have been developed into fluorescent and colorimetric sensors for the selective detection of biologically important metal ions like Zn²⁺, Cu²⁺, and Ni²⁺. nih.govacs.org They have also been engineered to detect anions such as cyanide (CN⁻) in environmental and biological samples. nih.gov

Bioimaging Agents: The fluorescent properties of some benzothiazole derivatives and their metal complexes allow them to be used for imaging within living cells, for example, to track the concentration and location of specific ions. acs.orgresearchgate.net

Therapeutic Agents: Organometallic complexes incorporating benzothiazole ligands have shown significant antiproliferative activity against cancer cell lines, presenting an alternative to traditional platinum-based drugs. nih.govfrontiersin.org

Development of Novel Synthetic Reagents and Catalysts Utilizing the Benzothiazole Moiety

Beyond its role as a structural scaffold, the benzothiazole core can be transformed into reactive species that act as reagents or catalysts for other chemical transformations.

One significant development is the use of N-Methyl-benzothiazolium salts as organocatalysts. These compounds function as carbon-centered Lewis acids capable of activating Si-H bonds. nih.gov This property allows them to effectively catalyze important reactions such as the hydrosilylation and dehydrosilylation of various substrates, offering a metal-free alternative to traditional catalysts. nih.gov

Furthermore, benzothiazolium salts have been employed as versatile derivatives of primary alcohols in nickel-catalyzed cross-electrophile coupling reactions. nih.gov This method provides a novel way to activate alcohols for C(sp³)-C(sp²) and C(sp³)-C(sp³) bond formation.

In a related application, the reduced form, benzothiazoline , has been demonstrated to be an efficient hydride source in the organocatalytic enantioselective transfer hydrogenation of imines. acs.org In this process, the benzothiazoline donates a hydride to the substrate and is converted back to the stable, aromatic benzothiazole, driving the reaction forward. acs.org

Future Perspectives and Emerging Research Directions for Polyhalogenated Benzothiazoles

Exploration of Novel and Green Synthetic Methodologies

The synthesis of polyhalogenated benzothiazoles has traditionally relied on methods that can be harsh and environmentally taxing. The future of this field lies in the development of more sustainable and efficient synthetic protocols.

Current Trends and Future Goals in Green Synthesis:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates, improve yields, and reduce the consumption of organic solvents in the synthesis of benzothiazole (B30560) derivatives. Future work will likely focus on optimizing microwave parameters for the synthesis of highly fluorinated benzothiazoles.

Ultrasonic Irradiation: Sonochemistry offers another energy-efficient route to benzothiazoles, often leading to shorter reaction times and milder conditions. Its application to polyhalogenated starting materials is a promising area for exploration.

Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ethanol, ionic liquids, and deep eutectic solvents is a key objective. Research is ongoing to identify suitable green solvent systems that are compatible with the reactants and catalysts used in polyhalogenated benzothiazole synthesis.

Catalyst Innovation: The development of reusable heterogeneous catalysts, metal-free organocatalysts, and biocatalysts can significantly enhance the sustainability of synthetic processes. For instance, the use of p-Toluene sulfonic acid (PTSA) as a catalyst in solvent-free reactions represents a step in this direction.

Synthetic MethodKey AdvantagesRepresentative Example (General Benzothiazole Synthesis)
Microwave-assistedRapid heating, shorter reaction times, higher yieldsCondensation of o-aminothiophenol and an aldehyde in ethanol.
Solvent-freeReduced waste, no hazardous solvent disposalReaction of o-aminothiophenol and a ketone with a PTSA catalyst.
Ionic LiquidsNon-toxic, biodegradable, recyclable solventsUse as a reaction medium for condensation reactions.

Advanced Mechanistic Investigations of Complex Reactivity Patterns

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of polyhalogenated benzothiazoles is crucial for optimizing existing methods and designing new ones. The interplay of multiple halogen substituents on the benzothiazole core can lead to complex reactivity that warrants detailed investigation.

The reactivity of the benzothiazole ring is significantly influenced by its substituents. The thiazole (B1198619) ring itself is electron-withdrawing, and this effect is amplified by the presence of multiple fluorine atoms on the benzene (B151609) ring of 2-Chloro-4,5,6-trifluorobenzo[d]thiazole . This electronic profile makes the 2-position, where the chlorine atom is located, highly susceptible to nucleophilic substitution.

Key Areas for Mechanistic Study:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position of This compound is a prime site for SNAr reactions. Detailed kinetic and computational studies are needed to elucidate the precise mechanism, which could be stepwise or concerted depending on the nucleophile and reaction conditions.

Role of Halogen Substituents: The fluorine atoms on the benzene ring not only influence the electrophilicity of the thiazole ring but can also participate in or direct reactions. Understanding the intricate electronic and steric effects of these halogens is a key research goal.

In Situ Generated Intermediates: Some benzothiazole syntheses proceed through in situ generated intermediates, such as disulfides that can act as photosensitizers. Investigating such pathways in the context of polyhalogenated derivatives could lead to novel photochemical synthetic routes.

Integration with High-Throughput and Automated Synthesis Platforms

The demand for large libraries of diverse compounds for drug discovery and materials science has spurred the development of high-throughput and automated synthesis technologies. Integrating the synthesis of polyhalogenated benzothiazoles with these platforms can significantly accelerate the discovery of new functional molecules.

Flow chemistry, in particular, offers several advantages for the synthesis of heterocyclic compounds, including precise control over reaction parameters, enhanced safety when dealing with hazardous reagents, and the potential for seamless multi-step syntheses. The application of flow chemistry to the synthesis of polyhalogenated benzothiazoles is an emerging area with considerable potential.

Opportunities for Automation:

Combinatorial Synthesis: Automated platforms can be used to rapidly synthesize a wide array of 2-substituted polyhalogenated benzothiazoles by reacting a common precursor like This compound with a library of nucleophiles.

Reaction Optimization: High-throughput screening of reaction conditions (catalysts, solvents, temperatures) can be employed to quickly identify the optimal parameters for a given transformation.

Library Generation for Biological Screening: The automated synthesis of large libraries of polyhalogenated benzothiazole derivatives will be instrumental in identifying new lead compounds for pharmaceutical development.

Development of Quantitative Structure-Reactivity Correlations for Rational Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are powerful computational tools that can guide the rational design of new molecules with desired properties. By correlating the structural features of polyhalogenated benzothiazoles with their chemical reactivity or biological activity, it is possible to predict the properties of novel compounds before their synthesis.

For instance, QSAR studies on other benzothiazole derivatives have successfully identified key structural features that contribute to their anticancer activity. Similar approaches can be applied to polyhalogenated benzothiazoles to design new compounds with enhanced therapeutic potential.

Future Directions in Rational Design:

Predictive Modeling of Reactivity: QSRR models can be developed to predict the reactivity of the C-Cl bond in This compound and related compounds towards different nucleophiles, aiding in the selection of appropriate reaction conditions.

Virtual Screening for Biological Activity: QSAR models, in conjunction with molecular docking studies, can be used to virtually screen libraries of polyhalogenated benzothiazoles for potential biological targets.

Design of Functional Materials: Computational methods can be employed to predict the electronic and photophysical properties of novel polyhalogenated benzothiazoles for applications in materials science, such as in organic light-emitting diodes (OLEDs).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-4,5,6-trifluorobenzo[d]thiazole, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with intermediate preparation using chlorinating/fluorinating agents (e.g., POCl₃ or SF₄) under inert atmospheres. Reflux in aprotic solvents (e.g., DMF) with catalytic bases (e.g., K₂CO₃) to enhance halogenation efficiency . Monitor reaction progress via TLC and adjust temperature/pH to minimize side products. Post-reaction, purify via column chromatography using hexane:ethyl acetate gradients .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and thiazole ring signals (δ 6.8–7.1 ppm). Fluorine substituents deshield adjacent carbons, causing distinct splitting patterns .
  • IR : Confirm C-Cl (600–800 cm⁻¹) and C-F (1000–1100 cm⁻¹) stretches. Thiazole ring vibrations appear at 1500–1600 cm⁻¹ .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with halogen loss .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s antimicrobial activity?

  • Methodology : Employ broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC/MBC endpoints. Include positive controls (e.g., ciprofloxacin) and assess time-kill kinetics. For fungi, test against Candida albicans via disk diffusion .

Advanced Research Questions

Q. How do electronic and steric effects of the chloro/trifluoro substituents influence the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electron density distributions. Compare reaction rates with meta/para-substituted analogs under standardized conditions (e.g., SNAr with morpholine in DMSO). Use Hammett plots to correlate substituent effects with activation energies .

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. selectivity)?

  • Methodology :

  • Dose-Response Analysis : Use Hill slopes to differentiate on-target effects from nonspecific toxicity.
  • Off-Target Profiling : Screen against kinase panels or GPCRs to identify confounding interactions.
  • Metabolic Stability : Assess liver microsome stability to rule out false negatives due to rapid degradation .

Q. How can molecular docking elucidate the compound’s interaction with therapeutic targets (e.g., FLT3 kinase in leukemia)?

  • Methodology : Dock the compound into FLT3’s ATP-binding pocket (PDB: 6JQR) using AutoDock Vina. Validate poses with MD simulations (AMBER). Compare binding energies with known inhibitors (e.g., midostaurin). Mutagenesis studies (e.g., Ala scanning) can confirm critical residues .

Q. What role does lipophilicity (logP) play in modulating the compound’s pharmacokinetic profile?

  • Methodology : Measure logP experimentally via shake-flask (octanol/water). Corrogate with in vitro permeability (Caco-2 assays) and plasma protein binding (ultrafiltration). Optimize solubility via co-solvents (e.g., PEG 400) or prodrug strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.